(trans-2-Aminocyclopropyl)methanol
Overview
Description
(trans-2-Aminocyclopropyl)methanol is a chemical compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol. It is a useful research chemical often employed in various scientific investigations due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (trans-2-Aminocyclopropyl)methanol involves the Curtius rearrangement, where a carboxylic acid is converted to an isocyanate through an acyl azide intermediate under mild conditions . The resulting isocyanate can then be transformed into a variety of amines and amine derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification methods to ensure the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(trans-2-Aminocyclopropyl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in substitution reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
(trans-2-Aminocyclopropyl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (trans-2-Aminocyclopropyl)methanol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the cyclopropyl group can interact with hydrophobic pockets in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (trans-2-Aminocyclopropyl)methanol include:
Cyclopropylamine: Similar in structure but lacks the hydroxyl group.
Cyclopropanol: Contains a hydroxyl group but lacks the amino group.
Cyclopropylmethanol: Similar but without the amino group.
Uniqueness
What sets this compound apart is the presence of both an amino and a hydroxyl group on the cyclopropyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWILRABGNJKG-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-21-4 | |
Record name | rac-[(1R,2R)-2-aminocyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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